7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
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Description
This compound is also known as Aripiprazole Related Compound H . It is an active metabolite of Aripiprazole , an antipsychotic agent . The empirical formula of this compound is C27H35Cl2N3O3 .
Molecular Structure Analysis
The molecular weight of this compound is 520.49 . The molecular formula is C27H35Cl2N3O3 .Mechanism of Action
As an active metabolite of Aripiprazole, this compound likely shares some of its parent compound’s mechanisms of action. Aripiprazole is a potent and high-affinity dopamine D2 receptor partial agonist . It is an inverse agonist at 5-HT2B and 5-HT2A receptors and displays partial agonist actions at 5-HT1A, 5-HT2C, D3, and D4 receptors .
properties
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWHJXDNWRPQIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1796928-63-6 |
Source
|
Record name | 7-[4-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7A5U6W2LZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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